molecular formula C17H20 B14293154 1,1'-(Propane-1,1-diyl)bis(2-methylbenzene) CAS No. 114511-55-6

1,1'-(Propane-1,1-diyl)bis(2-methylbenzene)

Cat. No.: B14293154
CAS No.: 114511-55-6
M. Wt: 224.34 g/mol
InChI Key: YYOQXKIVJCZFBC-UHFFFAOYSA-N
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Description

1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) is an organic compound with the molecular formula C18H22. It is also known as 1,3-diphenylpropane. This compound features a propane backbone with two 2-methylbenzene (toluene) groups attached at the 1 and 1’ positions. It is a derivative of propane and is characterized by its aromatic properties due to the presence of benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2-methylbenzene (toluene) reacts with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) often involves similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), converting the aromatic rings to cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO), sulfuric acid (HSO), or halogens (Cl, Br).

Common Reagents and Conditions:

    Oxidation: KMnO in acidic or basic medium.

    Reduction: H gas with Pd/C catalyst.

    Substitution: HNO for nitration, HSO for sulfonation, Cl or Br for halogenation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.

Scientific Research Applications

1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological effects.

    Industry: It is utilized in the production of polymers, resins, and other materials due to its aromatic stability and reactivity.

Mechanism of Action

The mechanism by which 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene rings act as nucleophiles, attacking electrophilic species to form substituted products. The molecular targets and pathways involved vary based on the derivative and its intended use, such as binding to specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

    1,3-Diphenylpropane: Similar structure but without the methyl groups on the benzene rings.

    1,1’-(1,3-Propanediyl)bis(benzene): Lacks the methyl groups on the benzene rings.

    1,1’-(1-Methyl-1,3-propanediyl)bis(benzene): Contains a methyl group on the propane backbone.

Uniqueness: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) is unique due to the presence of methyl groups on the benzene rings, which can influence its reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.

Properties

CAS No.

114511-55-6

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

1-methyl-2-[1-(2-methylphenyl)propyl]benzene

InChI

InChI=1S/C17H20/c1-4-15(16-11-7-5-9-13(16)2)17-12-8-6-10-14(17)3/h5-12,15H,4H2,1-3H3

InChI Key

YYOQXKIVJCZFBC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1C)C2=CC=CC=C2C

Origin of Product

United States

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